molecular formula C22H13BrN4O2 B2948406 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1291840-23-7

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

Cat. No. B2948406
CAS RN: 1291840-23-7
M. Wt: 445.276
InChI Key: KCMPXAWYCJAWSJ-UHFFFAOYSA-N
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Description

The compound “4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one” is a complex organic molecule that contains several functional groups including a bromophenyl group, an oxadiazole ring, and a phthalazinone ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom could be displaced in a nucleophilic aromatic substitution reaction. The oxadiazole ring could also potentially undergo reactions at the nitrogen atoms .

Scientific Research Applications

Antimicrobial Activity

Research on compounds similar to 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one has shown promising antimicrobial properties. The synthesis of new derivatives, such as 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-2,4,6-trimethylphenyl-1(2H)-oxo-phthalazine derivatives, has been explored for their antimicrobial activity against various microbial strains. These compounds were synthesized with the aim of studying their potential as antimicrobial agents, indicating a broad interest in the development of new chemotherapeutic agents based on this chemical structure (El-Hashash, El-Kady, Taha, & El-Shamy, 2012).

Anti-proliferative Activity

The compound and its derivatives have been investigated for their potential anti-proliferative activity against cancer cell lines. Studies involving the synthesis of novel series of oxadiazol-phthalazinone derivatives have shown significant and selective anti-proliferative activity against liver and breast cancer cell lines, without harming normal fibroblasts. These findings suggest that derivatives of 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one may hold promise as potential candidates for anticancer and antitumor studies, demonstrating a mechanism that involves arresting cell cycle progression and/or inducing apoptosis at the molecular level (Hekal, El-Naggar, Abu El‐Azm, & El-Sayed, 2020).

Synthesis and Characterization

The synthesis and characterization of related compounds, focusing on their structural and chemical properties, form a significant area of research. For example, the crystal structure and Hirshfeld surface analysis have been conducted for novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. These studies not only provide insights into the molecular structure but also explore the potential interactions and reactivity of such compounds, which could be pivotal for the development of new materials or therapeutic agents (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential areas of interest could include exploring its biological activity, studying its physical and chemical properties, and developing methods for its synthesis .

properties

IUPAC Name

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN4O2/c23-18-13-7-6-12-17(18)20-24-21(29-26-20)19-15-10-4-5-11-16(15)22(28)27(25-19)14-8-2-1-3-9-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMPXAWYCJAWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

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